Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate
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Overview
Description
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate typically involves the coupling of 3-amino-2-hydroxybenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.
Reduction: Formation of 3-amino-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and peptidomimetics.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl and butyl counterparts, potentially affecting its solubility and bioavailability.
Properties
CAS No. |
35821-29-5 |
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Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H12N2O4/c1-16-8(13)5-12-10(15)6-3-2-4-7(11)9(6)14/h2-4,14H,5,11H2,1H3,(H,12,15) |
InChI Key |
GBKMKXPHHSCXQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
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